4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
4,6-Dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. The molecule is further functionalized with a piperidin-3-yloxy group linked to a 4-phenyloxane-4-carbonyl moiety. The compound’s synthesis likely involves coupling reactions between pyrimidine derivatives and functionalized piperidine intermediates, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-15-18(2)25-22(24-17)29-20-9-6-12-26(16-20)21(27)23(10-13-28-14-11-23)19-7-4-3-5-8-19/h3-5,7-8,15,20H,6,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSSSPDKXFRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:
Formation of the Pyrimidine Core: This can be achieved through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Attachment of the Piperidine and Phenyloxane Groups:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can be contextualized by comparing it to related pyrimidine derivatives. Key differences in substituents, electronic properties, and applications are summarized below:
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Substituent Effects on Reactivity and Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in compound 15) increase the pyrimidine ring’s electrophilicity, enhancing interactions with biological targets . Bulky substituents (e.g., 4-phenyloxane-4-carbonyl in the target compound) may reduce metabolic clearance but increase steric hindrance, affecting binding affinity .
Applications in Drug Development :
- Piperidine-linked pyrimidines (e.g., BK80738, compound 15) are prevalent in CNS drug candidates due to their blood-brain barrier permeability .
- Boron-containing analogs () are critical in radiopharmaceuticals and PET tracer synthesis .
Analytical and Synthetic Utility :
- Simpler derivatives like Imp-5 (methylsulfonyl) serve as HPLC standards for quality control , while tetrazolyl derivatives () are leveraged in click chemistry .
Biological Activity
4,6-Dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidine core substituted with a piperidine moiety and a phenyloxane group. The molecular formula is , and it has a molecular weight of approximately 328.41 g/mol.
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The piperidine component is known for its role in modulating neurotransmitter systems, while the pyrimidine ring contributes to the compound's ability to interact with nucleic acids and proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that such compounds could effectively reduce cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Similar piperidine derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. These studies revealed that certain modifications to the piperidine structure enhance antibacterial efficacy, indicating a potential for developing new antibiotics .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's ability to inhibit key enzymes involved in disease pathways. For example, the inhibition of acetylcholinesterase (AChE) is notable, as this enzyme plays a critical role in neurodegenerative diseases such as Alzheimer's. The binding affinity of the compound to AChE suggests that it may serve as a lead compound for developing treatments targeting cognitive decline .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell proliferation, with an IC50 value of 15 µM. This indicates substantial anticancer potential and warrants further investigation into its mechanism of action.
Study 2: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity .
Data Summary Table
| Activity Type | Target | Effect | IC50/MIC |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer | Inhibition of cell proliferation | 15 µM |
| Antimicrobial | Staphylococcus aureus | Bacterial growth inhibition | 32 µg/mL |
| Escherichia coli | Bacterial growth inhibition | 64 µg/mL | |
| Enzyme Inhibition | Acetylcholinesterase | Enzyme activity reduction | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
